2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate
Overview
Description
2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate (2,5-DPC) is an organic compound that has been studied for its potential applications in various areas of science and technology. 2,5-DPC has been found to be a versatile reagent for organic synthesis, as well as a useful precursor for the synthesis of other compounds. Additionally, 2,5-DPC has been studied for its potential applications in pharmaceuticals, biochemistry, and materials science. In
Scientific Research Applications
Advanced Oxidation Processes Advanced oxidation processes (AOPs) are pivotal in environmental science for treating water. Compounds like persulfates, which might share functional groups or reactivity with the specified chemical, are highlighted for their ability to degrade organic pollutants through radical and non-radical pathways. Studies reveal the potential of these compounds in water treatment, emphasizing the need for further research to address knowledge gaps and enhance practical applications (Lee, Gunten, & Kim, 2020).
Organic Carbonates Synthesis The synthesis of organic carbonates, including methodologies that might be similar to or involve compounds like “2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate,” has been extensively reviewed. Organic carbonates serve as green compounds with applications ranging from industrial solvents to fuel additives. The research underscores non-phosgene methods for synthesizing these carbonates, highlighting the role of sustainability in chemical processes (Shukla & Srivastava, 2017).
Mechanism of Action
Target of Action
This compound is primarily a protein crosslinker . It interacts with proteins, which play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic reactions.
Mode of Action
The compound works by crosslinking proteins, essentially forming bridges between different protein molecules . This can alter the proteins’ structure and function, leading to changes in their activity. Additionally, the compound has an amino protective function , which can prevent the degradation of proteins and enhance their stability.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. One study suggests that it has high metabolic stability , which could potentially enhance its bioavailability and effectiveness.
Result of Action
By crosslinking proteins and protecting amino groups, the compound can modulate protein function and stability . This can lead to changes at the molecular and cellular levels, potentially influencing cell behavior and physiological processes.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLVLJMKBLJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206624 | |
Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57903-15-8 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN53SF3ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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